2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . Industrial production methods often involve multi-step protocols, including the use of protective groups and selective deprotection steps to achieve the desired product .
Chemical Reactions Analysis
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it exhibits high affinity for histamine H1 receptors, which play a role in allergic reactions and inflammation . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological responses.
Comparison with Similar Compounds
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-N-phenylacetamide can be compared with other similar compounds, such as:
Cetirizine: Another piperazine derivative with antihistamine properties.
Levocetirizine: A more potent enantiomer of cetirizine with similar biological activities.
Hydroxyzine: A precursor to cetirizine, used for its sedative and anti-anxiety effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-9-5-4-6-16(18)14-22-10-12-23(13-11-22)15-19(24)21-17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAHYHKCOOEBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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